molecular formula C15H22N6O2 B2381235 3-methyl-7-(2-methylallyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332098-98-3

3-methyl-7-(2-methylallyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2381235
CAS No.: 332098-98-3
M. Wt: 318.381
InChI Key: HUURWUGFTCSRPQ-UHFFFAOYSA-N
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Description

This purine-dione derivative features a 3-methyl group at position 3, a 2-methylallyl substituent at position 7, and a 4-methylpiperazinyl group at position 8. The purine-dione core is structurally analogous to xanthine derivatives like caffeine and theophylline, but its substitutions confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h1,5-9H2,2-4H3,(H,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUURWUGFTCSRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(2-methylallyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical formula C15H22N6O2C_{15}H_{22}N_{6}O_{2}, is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a kinase inhibitor, which can have significant implications in cancer therapy and other disease treatments.

The primary mechanism of action for this compound involves the inhibition of specific kinases. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt pathways essential for cancer cell proliferation and survival.

Therapeutic Potential

Research indicates that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by targeting cyclin-dependent kinases (CDKs) and possibly other related pathways.
  • Neuropharmacological Effects : The piperazine moiety in the compound is associated with interactions in neurotransmitter systems, potentially offering benefits in treating neurological disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other purine derivatives and kinase inhibitors. The structural variations among these compounds lead to differences in their potency and specificity against various biological targets.

Compound NameStructureBiological Activity
3-MethylxanthineStructureAnticancer
IstradefyllineStructureNeuroprotective
Other Purine DerivativesVariesVaries

Case Study 1: Anticancer Efficacy

In a study examining the effects of various purine derivatives on cancer cell lines, this compound demonstrated significant inhibitory effects on the proliferation of human breast adenocarcinoma (MCF-7) cells. The compound was tested at varying concentrations, revealing a dose-dependent response with an IC50 value indicating effective inhibition at low micromolar concentrations.

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of this compound. In rodent models, it was administered to assess its potential antidepressant-like effects. Behavioral tests indicated that it significantly reduced depressive-like symptoms compared to control groups, suggesting its utility in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and biological implications compared to similar purine-dione derivatives:

Compound Name / ID Position 7 Substituent Position 8 Substituent Key Biological Activity/Notes Reference
Target Compound 2-Methylallyl 4-Methylpiperazin-1-yl Unknown specific activity; structural similarity to kinase inhibitors and DPP-4 inhibitors
Linagliptin But-2-yn-1-yl 3-Aminopiperidin-1-yl DPP-4 inhibitor (antidiabetic); quinazolinylmethyl at position 1 enhances selectivity
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 4-(Prop-2-ynyl)piperazin-1-yl Anticancer potential; propargyl group may enhance lipophilicity and DNA interaction
8-(6-Methylpyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (3j) 6-Methylpyridin-2-yloxy Retains analgesic activity but lacks CNS stimulation (unlike caffeine)
8-Benzyl-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (73f) 4-Methylbenzyl HSP90 inhibition explored; bulky benzyl groups may limit solubility
8-(3,3,3-Trifluoropropyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (3-29A) 3,3,3-Trifluoropropyl Fluorine atoms improve metabolic stability and electronegativity
8-(Methylsulfonyl)-1,7-dimethyl-1H-purine-2,6(3H,7H)-dione (7) Methylsulfonyl Electron-withdrawing group alters reactivity; potential necroptosis inhibition

Functional Group Analysis

  • Position 7 : The 2-methylallyl group in the target compound is less polar than the but-2-yn-1-yl group in linagliptin but more flexible than aryl or propargyl substituents in anticancer analogs . This may balance lipophilicity and steric effects for membrane permeability.
  • It contrasts with electron-deficient groups (e.g., methylsulfonyl ) or aromatic systems (e.g., pyridinyloxy ), which prioritize different target interactions.

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